Aloin Peracetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

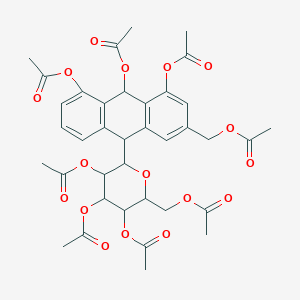

Aloin Peracetate, also known as 1,5-Anhydro-1-C-[4,5,10-tris(acetyloxy)-2-[(acetyloxy)methyl]-9-anthracenyl]-, tetraacetate, is a derivative of Aloin. It is a natural organic compound extracted from the leaves of Aloe species. This compound is recognized for its medicinal properties and has garnered interest for its anti-inflammatory, anticancer, antibacterial, and antioxidant activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aloin Peracetate is typically synthesized through the acetylation of Aloin. The process involves reacting Aloin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or chromatography to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Aloin Peracetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

Substitution: this compound can undergo substitution reactions where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives .

Applications De Recherche Scientifique

Chemical Properties and Stability

Aloin peracetate is derived from aloin, a compound found in the Aloe vera plant. The stability of aloin is influenced by pH levels, with optimal stability observed at pH 3 . This property is crucial for its formulation in pharmaceutical applications, ensuring that it remains effective during storage and use.

Pharmacological Applications

1. Antioxidant Properties

this compound exhibits significant antioxidant activity. Studies have shown that it can reduce reactive oxygen species (ROS) production in various cell types, thereby protecting cells from oxidative stress . This property is vital for preventing cellular damage associated with aging and various diseases.

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been suggested that aloin can activate the phosphatidylinositol-3-kinase/protein kinase B signaling pathway, promoting cell survival and inhibiting apoptosis . This mechanism is particularly relevant for neurodegenerative disorders, where protecting neuronal cells from death is crucial.

3. Anti-inflammatory Effects

this compound has demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell models . This makes it a potential candidate for treating inflammatory diseases.

Applications in Cancer Treatment

This compound shows promise as an anticancer agent. It has been found to inhibit tumor growth by blocking the activation of signaling pathways involved in cell proliferation . Specifically, studies indicate that aloin can induce cell cycle arrest and apoptosis in cancer cell lines, highlighting its potential as a therapeutic option for various cancers.

Neuroprotective Studies

A study investigated the effects of aloin on cognitive dysfunction and chronic gliosis. Results indicated that aloin significantly improved cognitive functions in animal models, suggesting its potential use in treating neurodegenerative conditions like Alzheimer's disease .

Cancer Research

In vitro studies have shown that aloin can inhibit the proliferation of cancer cells by inducing apoptosis and blocking angiogenesis . These findings support the further exploration of this compound as a novel anticancer agent.

Summary of Findings

Mécanisme D'action

The mechanism of action of Aloin Peracetate involves its interaction with multiple molecular targets and pathways:

Anti-inflammatory: It inhibits the expression of inflammatory cytokines and modulates the MAPK signaling pathway.

Anticancer: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.

Antibacterial: It disrupts bacterial cell membranes and inhibits bacterial growth.

Comparaison Avec Des Composés Similaires

Aloin: The parent compound from which Aloin Peracetate is derived.

Aloe-emodin: Another anthraquinone derivative with similar biological activities.

Diacerein: A related compound used in the treatment of osteoarthritis.

Uniqueness: this compound is unique due to its multiple acetyl groups, which enhance its solubility in organic solvents and its biological activity. Its acetylated form also provides a platform for further chemical modifications, making it a versatile compound for research and industrial applications .

Activité Biologique

Aloin peracetate, a derivative of aloin, is a compound derived from the Aloe vera plant, noted for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and implications for health based on various studies.

1. Chemical Structure and Properties

This compound is formed by the acetylation of aloin, which exists as two isomers: aloin A and aloin B. These compounds are known for their anthraquinone structure, which contributes to their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

2.1 Anticancer Activity

Research indicates that aloin and its derivatives exhibit significant anticancer properties. Aloin has been shown to disrupt cell cycles in cancer cells through mitochondrial pathways, leading to apoptosis (programmed cell death). For instance, studies on HeLaS3 human uterine cancer cells demonstrated that aloin induces cell cycle arrest in the S phase and enhances cell death rates .

2.2 Proteasome Inhibition

Aloin's effect on the proteasome has also been investigated. A study found that a mixture of aloin A and B significantly inhibited the chymotryptic activity of the human 20S proteasome at concentrations exceeding 5 µM. The IC50 value for this mixture was determined to be approximately 28 µM, suggesting its potential as a proteasome inhibitor with antiproliferative properties .

2.3 Modulation of Gut Microbiota

Aloins have been reported to influence gut microbiota composition. In animal studies, aloin administration resulted in marked shifts in gut microbiota, which may contribute to its gastrointestinal effects and overall health benefits .

3.1 Case Studies and Clinical Trials

- A study involving male F344/N rats showed that oral administration of aloin led to dose-dependent mucosal hyperplasia in the colon after 13 weeks . This highlights the compound's potential effects on gastrointestinal health.

- Clinical assessments have indicated that while aloin can have therapeutic benefits, it also requires careful dosing due to its potent biological effects.

3.2 Pharmacokinetics

Pharmacokinetic studies reveal that after administration, aloin reaches peak plasma levels within 1-1.5 hours, with significant metabolism occurring shortly thereafter. The low urinary excretion suggests extensive metabolism or fecal excretion . This pharmacokinetic profile is crucial for understanding dosing regimens for therapeutic applications.

4. Comparative Data Table

| Biological Activity | Aloin | This compound |

|---|---|---|

| Anticancer Effects | Yes | Yes |

| Proteasome Inhibition | Moderate | High |

| Gut Microbiota Modulation | Yes | Yes |

| Pharmacokinetics | Rapid absorption; peak at 1-1.5 h | Similar profile expected |

5. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its anticancer properties, ability to inhibit proteasome activity, and influence on gut microbiota position it as a compound of interest in both pharmaceutical and nutraceutical applications. However, comprehensive studies are necessary to fully elucidate its mechanisms and therapeutic potential.

6. Future Directions

Future research should focus on:

- Detailed mechanistic studies to clarify how this compound interacts with cellular pathways.

- Long-term clinical trials to assess safety and efficacy in humans.

- Exploration of synergistic effects when combined with other therapeutic agents.

Propriétés

IUPAC Name |

[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHSBQMCNHJSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.